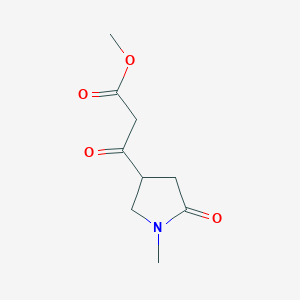
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
説明
“Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The compound also has ester and ketone functional groups, which could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolidinone ring, a methyl group attached to the nitrogen in the ring, and a 3-oxopropanoate group attached to the 3-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the ester and ketone functional groups, which are common sites of nucleophilic attack. The pyrrolidinone ring could also participate in reactions, particularly at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could make it polar and potentially soluble in polar solvents . The pyrrolidinone ring could contribute to its stability .科学的研究の応用
Synthesis in Heterocyclic Chemistry
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is utilized in the synthesis of various heterocyclic compounds. For instance, its reactions with chloroacetone, benzaldehyde, and benzoquinone produce methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate, respectively (Pokhodylo, Matiichuk, & Obushak, 2010).
Crystal Structure Analysis
The compound is also significant in crystallography. For example, the crystal structure of related compounds like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid has been analyzed to understand its molecular configuration (Liu et al., 2009).
Intermediate in Antibiotic Synthesis
It serves as a key intermediate in the synthesis of pharmaceuticals, such as premafloxacin, an antibiotic for veterinary use. This involves stereoselective processes and Michael addition reactions (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Synthesis of Pyrrole Derivatives
The compound is used to produce various pyrrole derivatives, which are important in medicinal chemistry. This includes the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate (Dawadi & Lugtenburg, 2011).
Mo(CO)6-Mediated Ring Expansion
It plays a role in Mo(CO)6-mediated ring expansion methods for preparing methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, offering a pathway to various nicotinates (Zanakhov, Galenko, Novikov, & Khlebnikov, 2022).
将来の方向性
特性
IUPAC Name |
methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJPUZMQZBNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



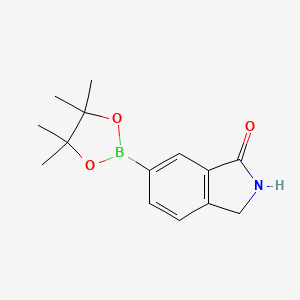
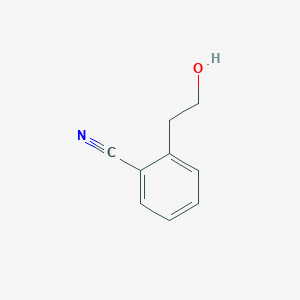
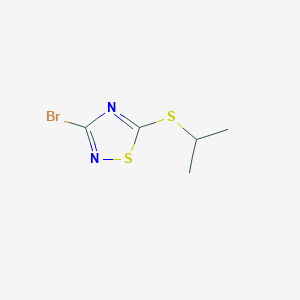
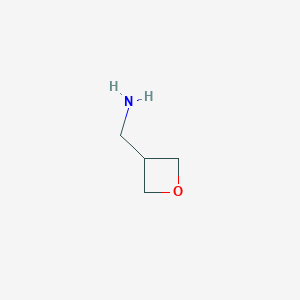
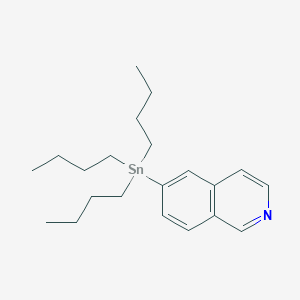
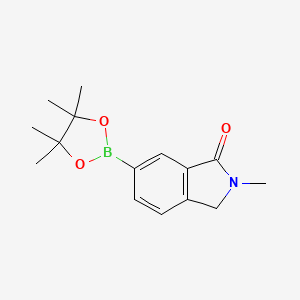
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
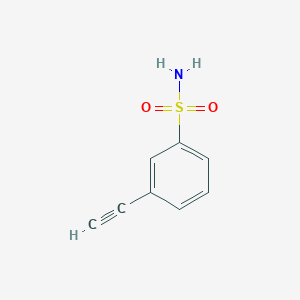
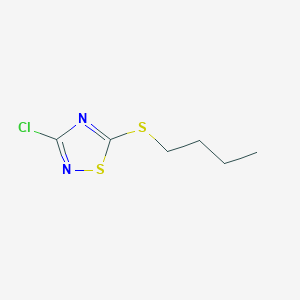
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
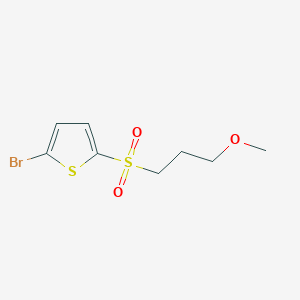
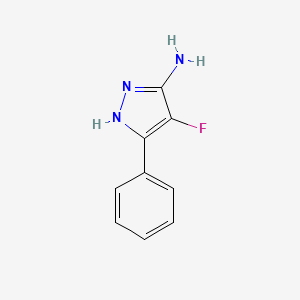
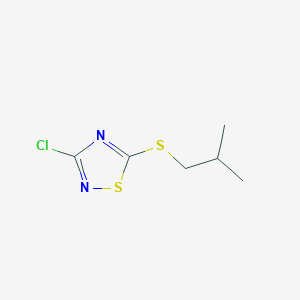
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)